Methyl 2-[4-(methylamino)phenoxy]acetate hydrochloride is an organic compound characterized by its specific chemical structure and properties. It is classified under the category of substituted phenolic compounds, which are often utilized in various scientific applications, particularly in medicinal chemistry.
Methyl 2-[4-(methylamino)phenoxy]acetate hydrochloride is classified as a hydrochloride salt of a phenolic compound. Its IUPAC name reflects its structure, indicating the presence of a methylamino group attached to a phenoxyacetate moiety. The molecular formula is , with a molecular weight of approximately 231.68 g/mol .
The synthesis of methyl 2-[4-(methylamino)phenoxy]acetate hydrochloride typically involves several key steps:
The reaction conditions, such as temperature and reaction time, are crucial for optimizing yield and purity. Typically, these reactions are conducted under reflux conditions to ensure complete conversion of starting materials.
The molecular structure of methyl 2-[4-(methylamino)phenoxy]acetate hydrochloride can be represented using various notations:
CNC1=CC=C(C=C1)OCC(=O)OC.Cl
GVFMYNSZZZGIHY-UHFFFAOYSA-N
This structure features a phenolic ring substituted with a methylamino group and an ester functional group, contributing to its biological activity .
The physical appearance of this compound is typically that of a white to off-white powder, which is stable at room temperature .
Methyl 2-[4-(methylamino)phenoxy]acetate hydrochloride can participate in various chemical reactions:
The reactivity of the compound can be influenced by the presence of functional groups, such as the methylamino group, which can enhance nucleophilicity.
Methyl 2-[4-(methylamino)phenoxy]acetate hydrochloride has several scientific uses:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: